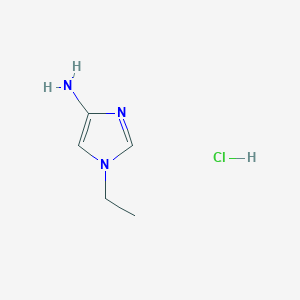

1-Ethyl-1H-imidazol-4-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

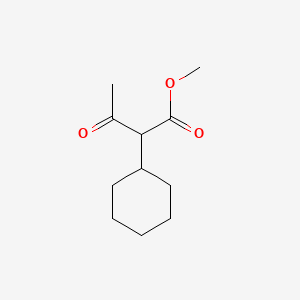

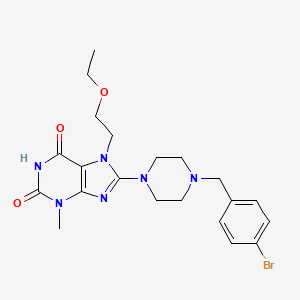

1-Ethyl-1H-imidazol-4-amine hydrochloride is a chemical compound with the CAS Number: 2137578-21-1 . It has a molecular weight of 147.61 . The compound is in the form of a powder .

Synthesis Analysis

Imidazoles, including 1-Ethyl-1H-imidazol-4-amine hydrochloride, can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis

The InChI Code for 1-Ethyl-1H-imidazol-4-amine hydrochloride is 1S/C5H9N3.ClH/c1-2-8-3-5(6)7-4-8;/h3-4H,2,6H2,1H3;1H .Physical And Chemical Properties Analysis

1-Ethyl-1H-imidazol-4-amine hydrochloride is a powder . It has a molecular weight of 147.61 .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Imidazoline derivatives, closely related to 1-Ethyl-1H-imidazol-4-amine hydrochloride, have been evaluated for their efficiency as corrosion inhibitors. A study conducted by Cruz et al. (2004) focused on the electrochemical behavior of imidazoline and its derivatives in deaerated acid media. The experimental findings suggested that imidazoline demonstrates good corrosion inhibition at various concentrations, attributed to its active sites and geometric conformation, which facilitates coordination with the metal surface (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Chemical Synthesis

In the realm of chemical synthesis, ethyl imidate hydrochlorides, which include structural motifs similar to 1-Ethyl-1H-imidazol-4-amine hydrochloride, have been utilized in the synthesis of Schiff and Mannich bases of isatin derivatives. Bekircan and Bektaş (2008) explored this application, indicating the versatility of ethyl imidate hydrochlorides in synthesizing various chemical structures. This process involves multiple steps, including reactions with ethyl carbazate and hydrazine hydrate to form substituted compounds, demonstrating the compound's utility in organic synthesis (Bekircan & Bektaş, 2008).

Diazotransfer Reagent

Imidazole-1-sulfonyl azide hydrochloride, a compound sharing the imidazole core with 1-Ethyl-1H-imidazol-4-amine hydrochloride, has been reported by Goddard-Borger and Stick (2007) as an efficient diazotransfer reagent. Its synthesis, shelf stability, and crystalline nature make it a practical choice for converting primary amines into azides and activated methylene substrates into diazo compounds, highlighting its significance in synthetic chemistry applications (Goddard-Borger & Stick, 2007).

CO2 Capture

Exploring environmental applications, Bates et al. (2002) reported the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide to yield a new ionic liquid that reacts reversibly with CO2. This ionic liquid sequesters CO2 as a carbamate salt and can be recycled, demonstrating an innovative approach to CO2 capture and highlighting the potential environmental benefits of imidazole derivatives (Bates, Mayton, Ntai, & Davis, 2002).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Eigenschaften

IUPAC Name |

1-ethylimidazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-2-8-3-5(6)7-4-8;/h3-4H,2,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGULYGVZKYEJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1H-imidazol-4-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2689351.png)

![(3aS,7aR)-1-(propan-2-yl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2689354.png)

![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-(4-methylpiperazino)quinoline](/img/structure/B2689362.png)

![[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2689363.png)

![N-(3-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2689365.png)

![2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2689373.png)